

In-Depth Technical Guide: 2,3,5-Tribromo-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Tribromo-4-methylpyridine

Cat. No.: B1309439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3,5-Tribromo-4-methylpyridine**, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available data on closely related analogues and predictive methodologies. It covers the chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, this document explores the potential applications of this compound in drug discovery and materials science, based on the established roles of similar brominated pyridine scaffolds. A detailed experimental protocol for a proposed synthesis is provided, along with a workflow diagram generated using Graphviz.

Introduction

Halogenated pyridines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. The strategic placement of halogen substituents on the pyridine ring provides reactive handles for various cross-coupling reactions, allowing for the construction of complex molecular architectures. **2,3,5-Tribromo-4-methylpyridine** is a poly-brominated derivative of 4-picoline (4-methylpyridine). The presence of multiple bromine atoms is expected to significantly influence the electronic properties and reactivity of the pyridine ring, making it a

potentially valuable intermediate for the synthesis of novel compounds with unique biological activities. This guide aims to provide a detailed technical resource on **2,3,5-Tribromo-4-methylpyridine** for researchers in organic synthesis and drug development.

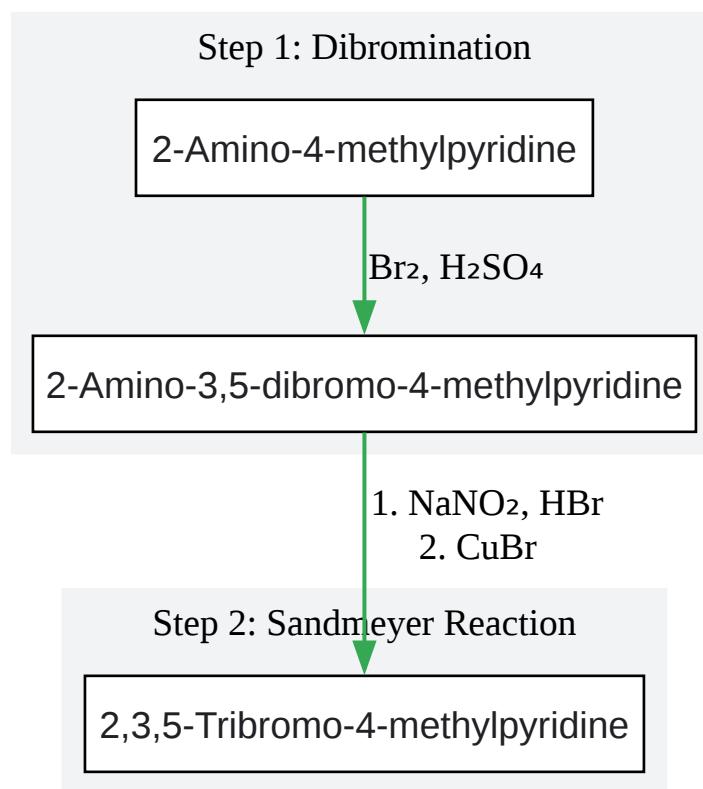
Chemical Structure and Properties

2,3,5-Tribromo-4-methylpyridine is a substituted pyridine with three bromine atoms at the 2, 3, and 5 positions and a methyl group at the 4 position.

Physicochemical Data

Quantitative data for **2,3,5-Tribromo-4-methylpyridine** is sparse in the available literature. The following table summarizes the known and computed properties of the compound.

Property	Value	Source
CAS Number	3430-25-9	[1]
Molecular Formula	C ₆ H ₄ Br ₃ N	[1]
Molecular Weight	329.82 g/mol	[1]
Appearance	Solid	[1]
IUPAC Name	2,3,5-tribromo-4-methylpyridine	[2]
InChI Key	ZVQAJINJCRPCNA-UHFFFAOYSA-N	[2]
Computed Exact Mass	328.78734 Da	PubChem
Computed Monoisotopic Mass	326.78939 Da	PubChem
Computed Topological Polar Surface Area	12.9 Å ²	PubChem


Synthesis of 2,3,5-Tribromo-4-methylpyridine

While a specific, detailed experimental protocol for the synthesis of **2,3,5-Tribromo-4-methylpyridine** is not readily available in the peer-reviewed literature, a plausible synthetic

route can be devised based on established methods for the bromination of pyridine derivatives. The most probable pathway involves the direct bromination of a suitable precursor, such as 2-amino-4-methylpyridine, followed by a Sandmeyer-type reaction to introduce the final bromine atom.

Proposed Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for **2,3,5-Tribromo-4-methylpyridine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2,3,5-Tribromo-4-methylpyridine**.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure adapted from general methods for the synthesis of brominated pyridines and should be optimized for safety and efficiency.

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine

- Materials: 2-Amino-4-methylpyridine, Sulfuric Acid (98%), Bromine.
- Procedure:
 - In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
 - Slowly add a stoichiometric amount of bromine (2.0 eq) dropwise while maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,3,5-Tribromo-4-methylpyridine

- Materials: 2-Amino-3,5-dibromo-4-methylpyridine, Hydrobromic Acid (48%), Sodium Nitrite, Copper(I) Bromide.
- Procedure:
 - Suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
 - Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

- In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
- Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.
- Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for **2,3,5-Tribromo-4-methylpyridine** has been identified in the public domain. The following are predicted characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets: one for the methyl group protons and one for the single aromatic proton at the 6-position.

Predicted Proton Assignment	Expected Chemical Shift (δ, ppm)	Predicted Multiplicity
-CH ₃	~2.4 - 2.6	Singlet (s)
H-6	~8.0 - 8.5	Singlet (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-

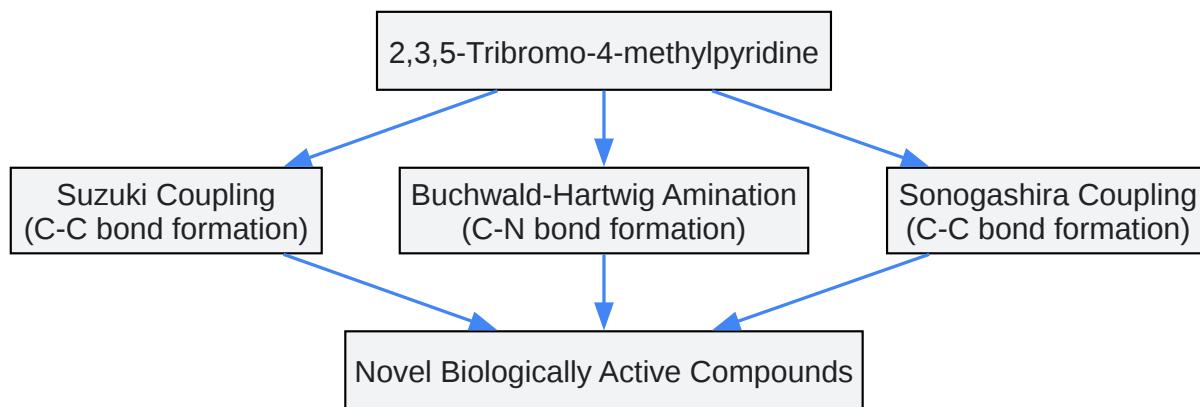
withdrawing effects of the bromine atoms and the nitrogen atom, and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyridine ring, and C-Br stretching.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic, -CH ₃)	2850 - 3000
C=N and C=C stretch (pyridine ring)	1550 - 1610
C-H bend (aliphatic, -CH ₃)	1440 - 1470
C-Br stretch	500 - 700

Mass Spectrometry (MS)


The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and the methyl group.

Applications in Research and Drug Development

While there is no specific information on the biological activity of **2,3,5-Tribromo-4-methylpyridine**, its structural features suggest potential as a valuable intermediate in drug discovery. Brominated pyridines are frequently used as precursors for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

Logical Relationship for Application in Medicinal Chemistry

The utility of **2,3,5-Tribromo-4-methylpyridine** as a synthetic intermediate can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,3,5-Tribromo-4-methylpyridine**.

Given the reactivity of the C-Br bonds, this compound could be a precursor for the synthesis of polysubstituted pyridines, which are scaffolds in a variety of biologically active molecules, including kinase inhibitors, GPCR modulators, and antimicrobial agents. The dense functionalization with bromine atoms allows for selective and sequential cross-coupling reactions, enabling the construction of complex and diverse chemical libraries for high-throughput screening.

Conclusion

2,3,5-Tribromo-4-methylpyridine is a chemical compound with significant potential as a synthetic intermediate in organic and medicinal chemistry. Although experimental data on this specific molecule is limited, this guide provides a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic properties based on established chemical principles and data from related compounds. The versatile reactivity of its carbon-bromine bonds makes it a promising starting material for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. Further experimental investigation into the synthesis, characterization, and reactivity of **2,3,5-Tribromo-4-methylpyridine** is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. 2,3,5-Tribromo-4-methylpyridine | 3430-25-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3,5-Tribromo-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1309439#chemical-structure-of-2-3-5-tribromo-4-methylpyridine\]](https://www.benchchem.com/product/b1309439#chemical-structure-of-2-3-5-tribromo-4-methylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com